molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0

3,6-Dibromobenzene-1,2-diamine

Cat. No. B1314658
CAS RN: 69272-50-0
M. Wt: 265.93 g/mol
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6N2Br2 . It is used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 3,6-Dibromobenzene-1,2-diamine is 265.94 g/mol . The exact molecular structure is not directly provided in the search results.


Physical And Chemical Properties Analysis

3,6-Dibromobenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 265.93 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pharmaceutical Intermediate

It serves as an intermediate in the production of pharmaceuticals. Its properties may be utilized to synthesize active pharmaceutical ingredients (APIs) or other compounds beneficial in drug development.

Unfortunately, the search did not yield a comprehensive list of six to eight unique applications. The applications mentioned above are based on the general uses of this compound as found in the search results . For a detailed and specific analysis, direct access to scientific databases or literature would be necessary, which is beyond my current capabilities.

Mechanism of Action

The mechanism of action of 3,6-Dibromobenzene-1,2-diamine in the context of pharmaceutical compounds involves its ability to react with other compounds to form complex organic molecules that possess therapeutic properties .

Safety and Hazards

3,6-Dibromobenzene-1,2-diamine is considered hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,6-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBJSLTPBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473813
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromobenzene-1,2-diamine

CAS RN

69272-50-0
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromobenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

NaBH4 (26 g, 680 mmol, 10 equiv) was added portionwise (2 h) to a vigorously stirred suspension of 4,7-dibromo-benzo[1,2,5]thiadiazole (Step 1.7) (20 g, 68.0 mmol) in EtOH (400 mL), under a nitrogen atmosphere and keeping the internal temperature below 15° C. The reaction mixture was allowed to warm to 30° C., stirred for 1 h, cooled to 5° C., quenched by addition of H2O (50 mL), and concentrated. The residue was diluted with Et2O/H2O. The resulting suspension was filtered and the filtrate extracted with Et2O. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was triturated in hexane to provide 12 g of the title compound as a white solid: ESI-MS: 262.9/264.9/266.9 [M−H]−; tR=4.20 min (System 1).
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20 g
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400 mL
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Synthesis routes and methods II

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
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Synthesis routes and methods III

Procedure details

A mixture of 4,7-dibromo-2,1,3-benzothiadiazole (synthesized according to as described in K. Pilgram, J. Heterocycl. Chem., 7 (1970), 629) (16.0 g, 54.4 mmol) and NaBH4 (38.1 g, 1.0 mol) in 500 ml ethanol was stirred at room temperature for 30 hours. The solvent was evaporated and the residue mixed with 500 ml water. The obtained mixture was extracted into diethyl ether (5×150 ml). The combined extracts were washed with brine (2×100 ml) and dried over anhydrous Na2SO4. Evaporation of the solvent and drying under reduced pressure afforded 11.5 g (79.5%) of the product.
Quantity
16 g
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reactant
Reaction Step One
Name
Quantity
38.1 g
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reactant
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Quantity
500 mL
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solvent
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Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,6-dibromobenzene-1,2-diamine in the described research?

A1: The research abstract describes the synthesis of various monomers incorporating different heterocyclic units. While the specific role of 3,6-dibromobenzene-1,2-diamine is not explicitly mentioned, its presence in the synthesis section [] suggests its use as a building block for creating larger molecules. The bromine atoms on the molecule likely serve as sites for further chemical modifications, potentially through coupling reactions to introduce other units and build the desired monomer structures.

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